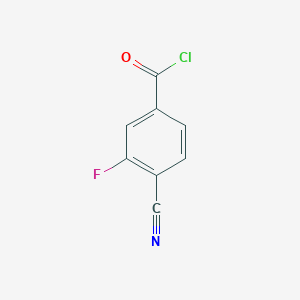

4-Cyano-3-fluorobenzoyl chloride

概要

説明

4-Cyano-3-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C8H3ClFNO and its molecular weight is 183.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Electrochemical Applications

One study explores the electrochemical properties of ionic liquids, where impurity chloride ions, similar in reactivity to 4-Cyano-3-fluorobenzoyl chloride, are identified and analyzed. The research demonstrates the importance of understanding impurity effects in electrochemical systems for improving the efficiency of electrochemical reactions and devices (Li Xiao & K. Johnson, 2003).

Photoredox Catalysis

The application of cyanoarene-based fluorophores in photoredox catalysis highlights the role of this compound derivatives in enabling high reduction potentials for activating reductively recalcitrant aryl chlorides. This enables the formation of synthetically valuable aromatic bonds under mild conditions, showcasing the compound's utility in facilitating complex chemical transformations (J. Xu et al., 2021).

Organic Synthesis

Research on carbazolyl dicyanobenzene-based donor–acceptor fluorophores, which are related to the structural motif of this compound, demonstrates their effectiveness as photoredox catalysts. This work underlines the compound's relevance in guiding the design of metal-free photoredox catalysts for organic synthesis, particularly in C(sp3)–C(sp2) cross-coupling reactions (Jian Luo & Jian Zhang, 2016).

Liquid Crystals and Materials Science

The study of 4-fluorobenzoyl chloride, a compound closely related to this compound, in the context of liquid crystals, reveals insights into the crystallization pathways of such compounds. This research provides a foundation for understanding how modifications to the molecular structure, such as the introduction of a cyano group, can influence material properties and phase behavior (Amol G. Dikundwar & T. Row, 2014).

作用機序

Target of Action

Similar compounds, such as cyano- and ketone-containing selenoesters, have been evaluated as novel anticancer agents

Mode of Action

The exact mode of action of 4-Cyano-3-fluorobenzoyl chloride is currently unknown due to the lack of specific research on this compound. Based on its chemical structure, it can be inferred that it may undergo nucleophilic substitution reactions at the benzylic position . This is a common reaction for benzoyl chloride derivatives and involves the replacement of the chlorine atom by a nucleophile.

Biochemical Pathways

Similar compounds have been shown to affect various pathways, such as the mapk/erk pathway. These pathways play crucial roles in cell proliferation and survival, and their modulation can lead to the death of cancer cells.

Pharmacokinetics

As a small molecule with a molecular weight of 158.557 , it is likely to be well-absorbed and distributed in the body.

Result of Action

Based on its potential anticancer activity, it may induce cell death in cancer cells

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity may be affected by the pH of the environment. Also, it’s important to note that this compound is a combustible material and can release irritating gases and vapors upon thermal decomposition . Contact with water can also liberate toxic gas .

特性

IUPAC Name |

4-cyano-3-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-8(12)5-1-2-6(4-11)7(10)3-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMPFBWQSCDQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B2993125.png)

![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2993129.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2993134.png)

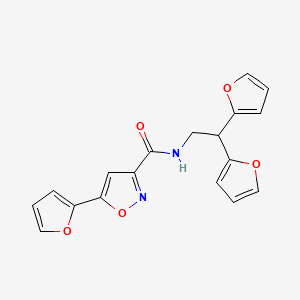

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2993135.png)

![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)

![N-(3-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2993143.png)

![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)

![Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2993148.png)